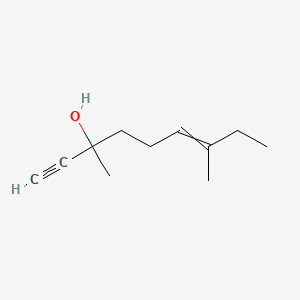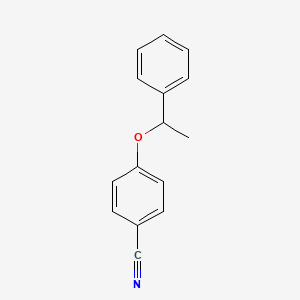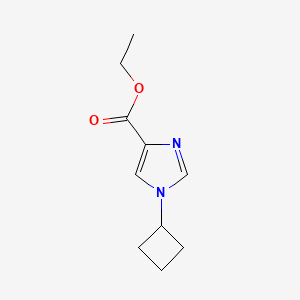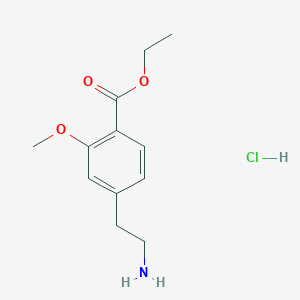
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of an acetyloxy group, a chloro group, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid typically involves the following steps:
Chlorination: The chloro group can be introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced by methylation of the corresponding hydroxy compound using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Acetic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxy group or even hydrogen.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amine or thiol derivatives.
科学研究应用
Chemistry
In chemistry, 2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for the development of new molecules.
Biology
In biological research, this compound can be used to study the effects of acetyloxy, chloro, and methoxy groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group may act as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
[4-(Acetyloxy)phenyl]acetic acid: Lacks the chloro and methoxy groups, making it less versatile in terms of chemical reactivity.
[2-Chloro-5-methoxyphenyl]acetic acid: Lacks the acetyloxy group, which may reduce its potential as a prodrug.
[4-(Acetyloxy)-2-chlorophenyl]acetic acid: Lacks the methoxy group, which can affect its biological activity.
Uniqueness
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid is unique due to the combination of acetyloxy, chloro, and methoxy groups on the phenyl ring. This combination provides a balance of reactivity and stability, making it a valuable compound for various applications.
属性
分子式 |
C11H11ClO5 |
|---|---|
分子量 |
258.65 g/mol |
IUPAC 名称 |
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H11ClO5/c1-6(13)17-10-5-8(12)7(4-11(14)15)3-9(10)16-2/h3,5H,4H2,1-2H3,(H,14,15) |
InChI 键 |
QCZWDTMYBBEOFK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C(=C1)Cl)CC(=O)O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Amino-4-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B8635747.png)




![Methyl[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B8635786.png)
![1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B8635794.png)


